molecular formula C5H9NaO3 B13400786 Sodium acetylacetonate monohydrate

Sodium acetylacetonate monohydrate

Cat. No.: B13400786
M. Wt: 140.11 g/mol
InChI Key: UKDRZWCRRJOZNR-CZEFNJPISA-M
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Description

Sodium 2,4-pentanedionate, also known as sodium acetylacetonate, is an organosodium compound with the molecular formula C5H7NaO2. It is a white to pale cream powder that is soluble in water. This compound is commonly used as a pharmaceutical intermediate and in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2,4-pentanedionate can be synthesized by reacting 2,4-pentanedione (acetylacetone) with sodium hydroxide. The reaction typically occurs in an aqueous medium, where the sodium hydroxide deprotonates the acetylacetone, forming the sodium salt of the enolate ion. The reaction can be represented as follows:

C5H8O2+NaOHC5H7NaO2+H2O\text{C5H8O2} + \text{NaOH} \rightarrow \text{C5H7NaO2} + \text{H2O} C5H8O2+NaOH→C5H7NaO2+H2O

Industrial Production Methods: In industrial settings, the production of sodium 2,4-pentanedionate involves the use of large-scale reactors where acetylacetone is mixed with a sodium hydroxide solution. The reaction is carried out under controlled temperature and pH conditions to ensure complete conversion and high yield. The product is then isolated by filtration, washed, and dried to obtain the final powder form .

Chemical Reactions Analysis

Types of Reactions: Sodium 2,4-pentanedionate undergoes various chemical reactions, including:

    Chelation: It forms stable chelate complexes with metal ions, such as cobalt, iron, and chromium.

    Substitution: The enolate ion can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: It can participate in redox reactions, particularly in the presence of metal catalysts.

Common Reagents and Conditions:

    Chelation: Metal salts (e.g., cobalt chloride, iron nitrate) in aqueous or alcoholic solutions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

    Oxidation and Reduction: Metal catalysts like palladium or platinum under hydrogenation conditions.

Major Products:

Scientific Research Applications

Sodium 2,4-pentanedionate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2,4-pentanedionate primarily involves its ability to form stable chelate complexes with metal ions. The enolate ion acts as a bidentate ligand, coordinating to metal centers through its oxygen atoms. This chelation stabilizes the metal ions and enhances their reactivity in various catalytic and synthetic processes .

Comparison with Similar Compounds

    2,4-Pentanedione (Acetylacetone): The parent compound from which sodium 2,4-pentanedionate is derived.

    Tris(2,4-pentanedionato)chromium(III): A metal complex formed with chromium.

    Bis(2,4-pentanedionato)copper(II): A metal complex formed with copper.

Comparison:

Sodium 2,4-pentanedionate stands out due to its ability to form stable chelate complexes with a wide range of metal ions, making it a versatile reagent in both academic and industrial research.

Properties

Molecular Formula

C5H9NaO3

Molecular Weight

140.11 g/mol

IUPAC Name

sodium;(E)-4-oxopent-2-en-2-olate;hydrate

InChI

InChI=1S/C5H8O2.Na.H2O/c1-4(6)3-5(2)7;;/h3,6H,1-2H3;;1H2/q;+1;/p-1/b4-3+;;

InChI Key

UKDRZWCRRJOZNR-CZEFNJPISA-M

Isomeric SMILES

C/C(=C\C(=O)C)/[O-].O.[Na+]

Canonical SMILES

CC(=CC(=O)C)[O-].O.[Na+]

Origin of Product

United States

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